molecular formula C12H18N4O6 B8239125 N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline

Cat. No. B8239125
M. Wt: 314.29 g/mol
InChI Key: DWLGRMIWTJJQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline is a useful research compound. Its molecular formula is C12H18N4O6 and its molecular weight is 314.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polyimides Containing Oxyethylene Units

This study discusses the preparation and properties of aromatic dinitro compounds containing oxyethylene units, including a compound similar to N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline. These compounds are significant in polymerization processes, leading to polymides with good solubility in chlorinated solvents and excellent thermal stability (Feld, Ramalingam, & Harris, 1983).

Aminosaccharides and Methyl Ethers

This research focuses on synthesizing and structuring the methyl ethers of certain glucose derivatives, which are related to N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline. These compounds are used in chromatography and have significant implications in carbohydrate research (Lloyd, Evans, & Fielder, 1969).

Microbial Metabolism of Dinitramine

Investigating the microbial metabolism of various dinitroanilines, including compounds similar to N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline, this paper sheds light on the enzymatic pathways involved in the degradation of these compounds, which is crucial in understanding their environmental impact and degradation (Laanio, Kearney, & Kaufman, 1973).

Synthesis and Energetic Properties of Dinitrophenol Derivatives

This research highlights the synthesis of dinitroaniline derivatives and their energetic properties. Understanding the thermal stability and sensitivity of these compounds has implications in material science and engineering (Klapötke, Preimesser, & Stierstorfer, 2015).

Aromatic Nucleophilic Substitution and Smiles Rearrangement

The study explores the reactions of dinitrofluorobenzene with compounds related to N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline, leading to insights into the Smiles rearrangement and the formation of anionic σ complexes. These findings are significant in organic chemistry and reaction mechanisms (Okada, Matsui, & Sekiguchi, 1978).

Meisenheimer Complexes and Ionization Studies

This paper discusses the ionization of 2,4-dinitroaniline and its derivatives, examining the effects of N-alkylation on the acidity. Such studies are important for understanding the chemical behavior and stability of these compounds (Crampton & Wilson, 1980).

properties

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O6/c13-3-5-21-7-8-22-6-4-14-11-2-1-10(15(17)18)9-12(11)16(19)20/h1-2,9,14H,3-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLGRMIWTJJQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2,4-dinitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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